Benzilic acid

Descripción

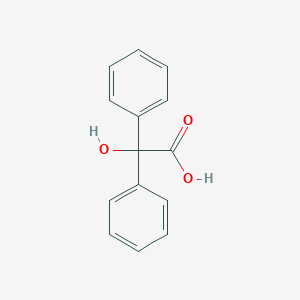

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXSKSHDVLQNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058805 | |

| Record name | Benzilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to tan solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Benzilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °C | |

| Record name | BENZILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, ethyl ether; soluble concentrated sulfuric acid; slightly soluble in acetone, In water, 1.41X10+3 mg/L at 25 °C | |

| Record name | BENZILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Benzilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White to tan powder, Forms monoclinic needles from water, Changes to deep red color at higher temperature | |

CAS No. |

76-93-7 | |

| Record name | Benzilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZILIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F6J993XXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150 °C | |

| Record name | BENZILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Benzilic Acid Rearrangement: A Core Mechanism Guide for Drug Development Professionals

Introduction: First reported by Justus von Liebig in 1838, the benzilic acid rearrangement is the earliest documented example of a molecular rearrangement reaction.[1][2][3][4] This reaction involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids when treated with a strong base.[1][5][6] The classic example, from which the reaction derives its name, is the conversion of benzil to this compound using potassium hydroxide.[1][4] The transformation can be viewed as an internal redox reaction, where one carbon atom is oxidized and the other is reduced.[1][6] This rearrangement is a powerful tool in organic synthesis, particularly for accessing α-hydroxy carboxylic acid moieties, which are significant in various biologically active molecules. The reaction is effective for aromatic, semi-aromatic, aliphatic, and heterocyclic substrates.[1]

Core Reaction Mechanism

The long-established mechanism for the this compound rearrangement was first fully proposed by Christopher Kelk Ingold and has since been refined with computational data.[1] The reaction is kinetically second-order overall, being first-order with respect to the 1,2-diketone and first-order with respect to the base.[1] The mechanism proceeds through several distinct steps:

-

Nucleophilic Attack: A hydroxide anion (or other strong base) performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the 1,2-diketone (1) . This addition forms a tetrahedral alkoxide intermediate (2) .[1][4][6][7]

-

Conformational Rotation: The newly formed intermediate undergoes bond rotation to achieve a conformer (3) that correctly positions the migrating group (R) for the subsequent step.[1][4]

-

1,2-Anionic Migration (Rate-Determining Step): In a concerted and rate-determining step, the migrating group (R) attacks the adjacent carbonyl carbon.[1] This 1,2-shift results in the formation of a new C-C bond and generates a new alkoxide, with the simultaneous formation of a ketone at the migration origin, yielding intermediate (4) .[1][4] This step is unusual as it involves the migration of a carbanion, whereas many rearrangements involve cationic intermediates.[4]

-

Irreversible Proton Transfer: The carboxylic acid in intermediate (4) is significantly more acidic than the alkoxide. Consequently, a rapid and irreversible intramolecular proton transfer occurs, leading to the formation of a resonance-stabilized carboxylate ion (5) .[1][7][8] This thermodynamically favorable step provides the driving force for the reaction.[9][10]

-

Acidic Workup: The final step involves protonation of the carboxylate salt (5) during an acidic workup to yield the final α-hydroxy carboxylic acid product (6) .[1][7]

Below is a visualization of the mechanistic pathway.

Caption: The mechanism of the this compound rearrangement.

Quantitative Data & Reaction Parameters

The efficiency and outcome of the this compound rearrangement are influenced by the substrate structure and reaction conditions. Key quantitative parameters are summarized below.

| Parameter | Observation | Notes |

| Reaction Kinetics | Second-order overall: First-order in 1,2-diketone and first-order in base.[1] | The migration of the R group is the rate-determining step.[1] |

| Migratory Aptitude | Aryl groups migrate more readily than alkyl groups.[1][8] | For unsymmetrical aryl diketones, the aryl group with the more potent electron-withdrawing substituent migrates preferentially.[1][8] |

| Reaction Yields | Diaryl diketones generally produce excellent yields (90-95% in aqueous alcohol).[8][11] | Yields are typically lower for aliphatic 1,2-diketones due to competing side reactions like aldol condensation, especially if enolizable α-protons are present.[1][5][8] |

| Substrate Scope | Works well for aromatic, heterocyclic, and aliphatic diketones without enolizable protons.[1][5] | Cyclic α-diketones undergo the rearrangement with a concomitant ring contraction.[1][2][8] |

| Variations | Benzilic Ester Rearrangement: Using an alkoxide (e.g., NaOCH₃) or amide anion instead of hydroxide yields the corresponding α-hydroxy ester or α-hydroxy amide.[1][2][8] | Alkoxides that are easily oxidized, such as potassium ethoxide, should be avoided as they can promote side reactions like the Meerwein–Ponndorf–Verley reduction.[1][8] |

Experimental Protocol: Synthesis of this compound from Benzil

This protocol details a standard laboratory procedure for the synthesis of this compound from benzil, adapted from multiple established methods.[3][9][10][12]

Materials & Reagents:

-

Benzil

-

95% Ethanol

-

Potassium Hydroxide (KOH) solution (aqueous)

-

1 M Hydrochloric Acid (HCl) or 2 M Sulfuric Acid (H₂SO₄)

-

Decolorizing carbon (optional)

-

Distilled water

-

Ice

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Stirring bar and magnetic stir plate with heating

-

Erlenmeyer flasks

-

Büchner funnel and vacuum filtration apparatus

-

Beakers

-

pH paper or meter

Procedure:

-

Initial Setup: In a 100-mL round-bottom flask, combine 3.0 g of benzil with 9.0 mL of 95% ethanol.[9] Add a magnetic stir bar.

-

Dissolution: Attach a reflux condenser to the flask and heat the mixture with stirring until all the benzil has dissolved. The initial solution will be yellowish.[9][13]

-

Base Addition: Once the benzil is dissolved, carefully add 7.5 mL of aqueous potassium hydroxide solution dropwise through the top of the condenser.[9]

-

Reflux: Gently reflux the reaction mixture with continuous stirring for 15-20 minutes.[3][9] During this period, a distinct color change is typically observed; the solution may turn blue-black and then brown as the reaction progresses.[9][10]

-

Crystallization of Salt: After reflux, remove the heat source and allow the flask to cool. Transfer the hot mixture to a beaker or Erlenmeyer flask and cool it in an ice bath to precipitate the potassium benzilate salt.[3] Scratching the inside of the flask with a glass rod may be necessary to induce crystallization.[13]

-

Isolation of Salt: Collect the crude potassium benzilate crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold 95% ethanol to remove residual impurities.[9]

-

Redissolving the Salt: Transfer the collected salt to a 125-mL Erlenmeyer flask containing approximately 30-50 mL of hot water and stir until it dissolves completely.[9][13] If any insoluble material remains, perform a hot gravity filtration. At this stage, a small amount of decolorizing carbon can be added to the hot solution, stirred for a few minutes, and then filtered to remove colored impurities.[12]

-

Acidification: While stirring, slowly add 1 M HCl or 2 M H₂SO₄ to the clear filtrate until the solution is acidic (pH ≈ 2).[9][13] The addition of acid will cause the immediate precipitation of this compound as a white solid.[13]

-

Final Product Isolation: Cool the mixture thoroughly in an ice bath for at least 30 minutes to ensure complete crystallization.[9] Collect the this compound product by vacuum filtration.

-

Washing and Drying: Wash the collected crystals thoroughly with 30-40 mL of cold water to remove any inorganic salts.[9] Allow the product to air dry completely or dry it in a desiccator. The final product should be a white crystalline solid.[13] The reported melting point is in the range of 148-152 °C.[13]

References

- 1. This compound rearrangement - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Benzilic_acid_rearrangement [chemeurope.com]

- 5. This compound Rearrangement [organic-chemistry.org]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry-reaction.com [chemistry-reaction.com]

- 9. Chemistry 211 Experiment 10 [home.miracosta.edu]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. chem.latech.edu [chem.latech.edu]

- 13. rsc.org [rsc.org]

The Benzilic Acid Rearrangement: A Historical and Technical Guide

A Cornerstone of Organic Chemistry: The First Molecular Rearrangement

The benzilic acid rearrangement holds a significant place in the history of organic chemistry as the first documented example of a molecular rearrangement reaction. First observed by the renowned German chemist Justus von Liebig in 1838, this reaction involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids when treated with a strong base.[1] The archetypal example, from which the reaction derives its name, is the conversion of benzil to this compound using potassium hydroxide.[1]

Over the subsequent decades, the intricacies of this transformation were unraveled, with the currently accepted mechanism being comprehensively proposed by Sir Christopher Kelk Ingold.[2] The reaction has since become a classic tool in organic synthesis, valued for its utility in carbon skeleton modification, particularly in the contraction of cyclic systems.[2] This technical guide provides an in-depth exploration of the history, mechanism, and practical applications of the this compound rearrangement, tailored for researchers, scientists, and professionals in drug development.

The Mechanism of Rearrangement: A Step-by-Step Analysis

The this compound rearrangement proceeds through a well-elucidated, multi-step mechanism that is second order overall, being first order in both the diketone and the base.[2] The key steps are outlined below:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the 1,2-diketone (Benzil in this example). This forms a tetrahedral alkoxide intermediate.

-

1,2-Migration: This is the crucial, rate-determining step of the reaction. It involves the migration of one of the aryl or alkyl groups from the adjacent carbonyl carbon to the carbon bearing the hydroxyl group. This migration occurs with a concomitant transfer of the negative charge to the oxygen of the second carbonyl group, forming a carboxylate intermediate.

-

Proton Transfer: An intramolecular proton transfer then occurs from the newly formed carboxylic acid to the more basic alkoxide, resulting in a resonance-stabilized carboxylate ion.

-

Protonation: Finally, upon acidic workup, the carboxylate is protonated to yield the final α-hydroxy carboxylic acid product (this compound).

The following diagram, generated using the DOT language, illustrates this mechanistic pathway:

Experimental Evidence Supporting the Mechanism

The proposed mechanism is supported by a wealth of experimental evidence, most notably from isotopic labeling studies. When the reaction is carried out in the presence of water enriched with the ¹⁸O isotope, the recovered unreacted benzil is found to have incorporated ¹⁸O. This observation strongly supports the initial rapid and reversible formation of the tetrahedral intermediate. The rate of this oxygen exchange is significantly faster than the rate of the rearrangement, confirming that the nucleophilic attack is not the rate-determining step.[2]

Quantitative Data: Migratory Aptitude and Reaction Yields

The efficiency and product distribution of the this compound rearrangement are influenced by the nature of the migrating group. Generally, aryl groups exhibit a higher migratory aptitude than alkyl groups. Furthermore, the presence of electron-withdrawing substituents on an aryl ring enhances its migratory aptitude. The following table summarizes the relative migratory aptitude of various groups.

| Migrating Group | Relative Migratory Aptitude (Approximate) |

| p-Anisyl | Low |

| p-Tolyl | Moderate |

| Phenyl | High |

| p-Chlorophenyl | Very High |

| p-Nitrophenyl | Highest |

Note: This table provides a qualitative trend. Precise quantitative values can vary depending on reaction conditions.

The yields of the this compound rearrangement are generally good to excellent, particularly for aromatic 1,2-diketones. However, for aliphatic diketones that possess enolizable α-protons, yields can be diminished due to competing side reactions such as aldol condensation.

| Substrate | Product | Yield (%) |

| Benzil | This compound | 90-95 |

| Furil | Furilic Acid | 85-95 |

| 9,10-Phenanthrenequinone | 9-Hydroxy-9-fluorenecarboxylic acid | ~90 |

| Cyclohexane-1,2-dione | 1-Hydroxycyclopentanecarboxylic acid | Moderate |

Key Experimental Protocols

Synthesis of this compound from Benzil

This classic experiment demonstrates the core principles of the this compound rearrangement.

Materials:

-

Benzil

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), concentrated

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Beakers

-

Büchner funnel and filter flask

-

Melting point apparatus

Procedure:

-

In a round-bottom flask, dissolve 5.0 g of benzil in 15 mL of 95% ethanol by gentle warming.

-

Prepare a solution of 5.0 g of potassium hydroxide in 10 mL of water.

-

Add the potassium hydroxide solution to the warm benzil solution.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 15-20 minutes. The solution will turn deep reddish-brown.

-

After the reflux period, cool the reaction mixture in an ice bath. The potassium salt of this compound will precipitate.

-

Collect the potassium benzilate by vacuum filtration and wash the crystals with a small amount of cold ethanol.

-

Dissolve the potassium benzilate in approximately 100 mL of warm water.

-

Slowly, and with stirring, add concentrated hydrochloric acid to the solution until it is acidic to litmus paper. This will precipitate the this compound.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the this compound by vacuum filtration, wash the crystals with cold water, and allow them to air dry.

-

The purity of the product can be assessed by its melting point (150-151 °C).

The following diagram illustrates the general workflow for this experiment:

Isotopic Labeling Experiment (Conceptual Protocol)

Objective: To demonstrate the reversible formation of the tetrahedral intermediate by observing the incorporation of ¹⁸O into the starting material.

Materials:

-

Benzil

-

Potassium Hydroxide

-

H₂¹⁸O (¹⁸O-enriched water)

-

Dioxane (as a co-solvent to ensure solubility)

-

Standard workup and analysis equipment (e.g., mass spectrometer)

Procedure:

-

A solution of benzil and potassium hydroxide is prepared in a mixture of dioxane and H₂¹⁸O.

-

The reaction is allowed to proceed for a time shorter than that required for significant rearrangement to occur.

-

The reaction is quenched, and the unreacted benzil is carefully isolated and purified.

-

The isotopic composition of the recovered benzil is analyzed by mass spectrometry.

-

The presence of a significant amount of ¹⁸O in the recovered benzil would confirm its incorporation through the formation of the hydrated intermediate.

Conclusion and Future Directions

The this compound rearrangement, from its discovery in the early 19th century to its detailed mechanistic elucidation in the 20th century, stands as a testament to the power of observation and systematic investigation in chemical science. For researchers and drug development professionals, a thorough understanding of this and other classical reactions provides a strong foundation for the design of novel synthetic routes and the development of new chemical entities. While the fundamental aspects of the this compound rearrangement are well-established, ongoing research continues to explore its application in new synthetic contexts, including asymmetric variations and its use in the synthesis of complex natural products and medicinally relevant molecules. The continued study of such foundational reactions will undoubtedly lead to further innovations in the field of organic chemistry.

References

An In-Depth Technical Guide to the Solubility of Benzilic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzilic acid in various organic solvents. The data and methodologies presented herein are intended to support research and development activities, particularly in the fields of pharmaceutical sciences and organic synthesis.

Introduction

This compound (2-hydroxy-2,2-diphenylacetic acid) is a white crystalline aromatic acid with the formula C₁₄H₁₂O₃.[1][2] It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly anticholinergic agents, and is a well-known product of the this compound rearrangement.[2][3] Understanding its solubility in different organic solvents is critical for reaction condition optimization, purification processes such as recrystallization, and the formulation of drug products. This guide consolidates available quantitative and qualitative solubility data, details relevant experimental protocols, and provides a visual representation of the solubility determination workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents. The following tables summarize the available quantitative data.

Table 1: Experimental Mole Fraction Solubility of this compound in Select Organic Solvents at 298.15 K

| Solvent | Chemical Class | Mole Fraction (x₁) |

| Ethanol | Alcohol | 0.1633 |

| 1-Propanol | Alcohol | 0.1581 |

| 2-Propanol | Alcohol | 0.1472 |

| 1-Butanol | Alcohol | 0.1501 |

| 2-Butanol | Alcohol | 0.1345 |

| 2-Methyl-1-propanol | Alcohol | 0.1329 |

| 1-Pentanol | Alcohol | 0.1423 |

| 1-Hexanol | Alcohol | 0.1351 |

| 1-Heptanol | Alcohol | 0.1284 |

| Diethyl ether | Ether | 0.2011 |

| Methyl tert-butyl ether | Ether | 0.1685 |

Data sourced from Daniels, C. R., et al. (2003). Solubility of this compound in select organic solvents at 298.15 K. Physics and Chemistry of Liquids, 41(6), 599-603.

Table 2: Solubility of this compound in Water

| Temperature | Solubility ( g/100 g of solvent) | Solubility (g/L) |

| 25 °C (298.15 K) | 0.1755[4] | 1.41[5][6] |

| 100 °C (373.15 K) | Very Soluble[4] | - |

Qualitative Solubility Data

In addition to the quantitative data, several sources describe the solubility of this compound in a qualitative manner.

-

Soluble : Concentrated Sulfuric Acid.[5]

-

Slightly Soluble : Acetone.[5]

-

Soluble in many primary alcohols .[3]

Experimental Protocols

The determination of solid-liquid solubility is a fundamental experimental procedure in chemistry. The data presented in Table 1 was likely obtained using a variation of the isothermal shake-flask method followed by spectroscopic or gravimetric analysis. Below is a detailed, generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask and Gravimetric Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

I. Materials and Apparatus:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator with shaker

-

Screw-cap vials or flasks

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

II. Procedure:

-

Sample Preparation : Add an excess amount of solid this compound to a series of screw-cap vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition : Accurately pipette a known volume or weigh a known mass of the organic solvent into each vial containing the this compound.

-

Equilibration : Tightly seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K). The vials should be agitated for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid. It is advisable to perform preliminary experiments to determine the necessary equilibration time by taking measurements at different time points until the concentration remains constant.

-

Phase Separation : After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal : Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. To avoid aspirating any solid particles, the syringe tip should be kept well below the liquid surface but above the settled solid.

-

Filtration : Immediately filter the withdrawn sample through a chemically resistant syringe filter into a pre-weighed, clean, and dry vial or evaporation dish. This step is critical to remove any suspended microcrystals.

-

Mass Determination of the Saturated Solution : Immediately cap the vial containing the filtrate and weigh it to determine the total mass of the saturated solution.

-

Solvent Evaporation : Place the vial (with the cap removed or loosened) into a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Drying and Weighing of the Solute : Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature. Weigh the vial containing the dried this compound residue. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculations :

-

Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved this compound

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) * 100

-

To calculate the mole fraction, convert the mass of the solute and solvent to moles using their respective molar masses and apply the mole fraction formula.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination.

This diagram outlines the key stages involved in the experimental determination of this compound solubility, from sample preparation and equilibration to the final analysis and calculation.

References

An In-depth Technical Guide to the Melting and Boiling Points of Benzilic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal properties of benzilic acid (C₁₄H₁₂O₃), a key intermediate in the synthesis of various glycollate pharmaceuticals. Accurate determination of its melting and boiling points is crucial for identity, purity assessment, and process control in research and manufacturing settings.

Thermal Properties of this compound

This compound is a white, crystalline solid at standard conditions. Its thermal behavior is a critical parameter for its application and synthesis.

Data Presentation

The melting and boiling points of this compound have been reported across various sources. These values are summarized below for comparative analysis.

| Physical Property | Reported Value (°C) | Pressure / Conditions | Source(s) |

| Melting Point | 150 - 152 | Standard Pressure | [1] |

| 149 - 151 | Standard Pressure (lit.) | [2][3] | |

| 150 | Standard Pressure | [4][5] | |

| Boiling Point | 409 | 760 mmHg | [2] |

| 180 | 17.3 hPa (~13 mmHg) | [1] | |

| 180 | Not Specified | [4][5] | |

| Decomposition | 180 | Not Specified | [5] |

Note: The significant discrepancy in boiling point values highlights the compound's thermal instability. The lower reported boiling points are measured under reduced pressure, while the higher value represents the theoretical boiling point at atmospheric pressure. Crucially, many sources indicate that this compound decomposes at or near its boiling point under atmospheric pressure, emitting acrid smoke and irritating vapors[4].

Logical Pathway: The this compound Rearrangement

This compound is famously synthesized via the this compound rearrangement, a reaction first reported by Justus von Liebig in 1838[6][7]. This reaction involves the 1,2-rearrangement of a 1,2-diketone (specifically benzil) to form an α-hydroxy carboxylic acid in the presence of a strong base[6][8]. Understanding this pathway is fundamental to the context of its synthesis and purification, where thermal properties are critical.

References

- 1. Benzilic_acid [chemeurope.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound CAS#: 76-93-7 [m.chemicalbook.com]

- 4. This compound | C14H12O3 | CID 6463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemister.ru]

- 6. This compound rearrangement - Wikipedia [en.wikipedia.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound Rearrangement [organic-chemistry.org]

Spectroscopic Analysis of Benzilic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of benzilic acid, a key intermediate in the synthesis of various pharmaceuticals and a compound of significant interest in chemical research. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this compound, offering insights into its molecular structure and functional groups. The guide includes detailed experimental protocols for acquiring spectroscopic data and presents a clear correlation between the spectral features and the chemical environment of the molecule.

Introduction to this compound

This compound (2-hydroxy-2,2-diphenylacetic acid) is a white crystalline organic compound. Its structure, featuring a carboxylic acid, a hydroxyl group, and two phenyl rings attached to the same carbon atom, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the analysis of its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structure.

¹H NMR Spectroscopy of this compound

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.11 - 7.58 | Multiplet | 10H |

| Hydroxyl Proton (-OH) | 6.4 | Singlet | 1H |

| Carboxylic Acid Proton (-COOH) | 13.3 | Singlet | 1H |

Note: The chemical shifts of the hydroxyl and carboxylic acid protons can be broad and may vary with concentration and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy of this compound

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Signal Assignment | Chemical Shift (δ) in ppm |

| Carboxylic Carbon (-COOH) | 170 - 180 |

| Aromatic Carbons (C₆H₅) | 120 - 140 |

| Quaternary Carbon (C(Ph)₂(OH)) | ~79 |

The aromatic region of the ¹³C NMR spectrum can show multiple signals due to the different chemical environments of the ipso, ortho, meta, and para carbons of the two phenyl rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

Table 3: FT-IR Spectroscopic Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description of Peak |

| O-H Stretch (Alcohol) | 3394 | Broad |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| C-H Stretch (Aromatic) | ~3060 | Sharp |

| C=O Stretch (Carboxylic Acid) | 1715 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Alcohol & Carboxylic Acid) | 1050 - 1300 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of dry this compound powder.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound and has a residual proton signal at ~2.50 ppm and a carbon signal at ~39.52 ppm, which can be used for reference.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

Ensure the solution is clear and free of any suspended particles.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This will result in a spectrum with single lines for each unique carbon atom.

-

A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy Experimental Protocol (KBr Pellet Method)

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet):

-

Take approximately 1-2 mg of dry this compound and 100-200 mg of dry, finely ground potassium bromide (KBr) of spectroscopic grade. The KBr should be dried in an oven to remove any moisture.

-

In a clean agate mortar, gently grind the this compound to a fine powder.

-

Add the KBr to the mortar and continue to grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into a pellet-pressing die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent pellet.

-

Carefully remove the pellet from the die.

FT-IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Workflows and Data Correlation

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the observed spectral data and the molecular structure of this compound.

Caption: Experimental workflow for NMR and IR analysis of this compound.

discovery of the first rearrangement reaction by Liebig

An In-depth Technical Guide on the First Rearrangement Reaction and the Dawn of Isomerism: The Work of Liebig and Wöhler

Introduction

In the early 19th century, the field of chemistry was governed by the principle that the elemental composition of a substance was its defining characteristic. The prevailing belief was that two substances with the same types and numbers of atoms must be identical. This paradigm was challenged by the collaborative and at times rivalrous work of two giants of chemistry, Justus von Liebig and Friedrich Wöhler. Their investigations into fulminates and cyanates led to the groundbreaking discovery of isomerism, the concept that molecules can have the same chemical formula but different arrangements of atoms, and thus, different properties. This conceptual breakthrough laid the groundwork for understanding molecular structure and rearrangement reactions, a cornerstone of modern organic chemistry. This guide delves into the core of this discovery, which can be considered the intellectual origin of rearrangement chemistry.

The Core Discovery: Silver Fulminate and Silver Cyanate

The story begins with two independent lines of research. Justus von Liebig, a German chemist, was investigating the highly explosive compound silver fulminate.[1][2] Concurrently, Friedrich Wöhler, another German chemist, was studying the more stable compound, silver cyanate.[1][3]

Liebig's work on silver fulminate was fraught with danger due to its explosive nature.[3][4] In contrast, Wöhler's silver cyanate was a stable, non-explosive compound.[3][4] The pivotal moment came when both chemists determined the elemental composition of their respective compounds. To their astonishment, the analyses yielded identical results.[1][3][5]

This discovery that two vastly different substances—one explosive, the other stable—possessed the same elemental formula was a direct challenge to the chemical understanding of the time.[6] It was this perplexing result that led Jöns Jacob Berzelius to propose the concept of "isomerism" in 1831, suggesting that the arrangement of atoms within a molecule, not just their numbers, determines the compound's properties.[1][3][7] The different structures of the fulminate (CNO⁻) and cyanate (OCN⁻) ions accounted for the dramatic difference in the properties of their silver salts.[8]

Data Presentation

| Compound | Formula | Molar Mass ( g/mol ) | Properties | Discoverer |

| Silver Fulminate | AgCNO | ~149.89 | White crystalline solid, highly explosive when subjected to heat, friction, or shock.[4][6][9] | Liebig |

| Silver Cyanate | AgOCN | ~149.89 | White crystalline solid, stable, not explosive.[3][4][6] | Wöhler |

Experimental Protocols

The following are descriptions of the historical methods for preparing silver fulminate and silver cyanate. These protocols are presented for historical and informational purposes and involve hazardous materials and reactions.

Preparation of Silver Fulminate (Liebig's work)

The preparation of silver fulminate is notoriously dangerous. The historical method involved the reaction of silver with nitric acid and ethanol.[9]

Materials:

-

Silver nitrate (AgNO₃)

-

Concentrated nitric acid (HNO₃)

-

Ethanol (C₂H₅OH)

-

Water

Procedure:

-

Dissolve silver nitrate in concentrated nitric acid diluted with water.[9]

-

Heat this solution.[9]

-

Add ethanol to the hot solution. The reaction is highly exothermic and will proceed vigorously.[9]

-

A precipitate of silver fulminate forms.[9]

-

Extreme caution must be exercised as even small amounts of silver fulminate are highly sensitive and can detonate unexpectedly.[9]

Preparation of Silver Cyanate (Wöhler's work)

Wöhler's preparation of silver cyanate was a much safer process. One of the methods he used involved the reaction of silver nitrate with an aqueous solution of potassium cyanate.

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium cyanate (KOCN)

-

Water

Procedure:

-

Prepare aqueous solutions of silver nitrate and potassium cyanate separately.

-

Mix the two solutions.

-

A double displacement reaction occurs, resulting in the precipitation of silver cyanate. AgNO₃(aq) + KOCN(aq) → AgOCN(s) + KNO₃(aq)

-

The silver cyanate precipitate can be collected by filtration.

Mandatory Visualization

Caption: Logical flow of the discovery of isomerism.

Caption: Experimental workflows for synthesis.

Wöhler's Synthesis of Urea: A Definitive Rearrangement

The intellectual framework of isomerism, born from the work on silver fulminate and cyanate, was profoundly reinforced by another of Wöhler's experiments in 1828: the synthesis of urea from ammonium cyanate.[10][11][12] This is often cited as the beginning of modern organic chemistry and is a clear example of a molecular rearrangement.

Wöhler was attempting to prepare ammonium cyanate by mixing silver cyanate with ammonium chloride.[11][13] Upon heating the resulting solution, he obtained crystalline urea, a well-known "organic" compound found in urine.

The reaction demonstrated that ammonium cyanate, an "inorganic" compound, rearranges to form urea, an "organic" compound, without any change in elemental composition. Both compounds have the molecular formula CH₄N₂O.[10]

NH₄OCN (Ammonium cyanate) → (NH₂)₂CO (Urea)

This isomerization was a true rearrangement reaction where the atoms within the ammonium cyanate molecule rearranged to form the more stable structure of urea.[10]

Caption: Wöhler's rearrangement of ammonium cyanate to urea.

Conclusion

While Justus von Liebig did not discover a named rearrangement reaction in the modern sense, his meticulous and daring work on silver fulminate was a critical component of a larger scientific revolution. The paradox presented by his findings, when contrasted with Wöhler's work on silver cyanate, shattered the prevailing theory of chemical identity and gave birth to the concept of isomerism. This laid the essential theoretical foundation for understanding that the architecture of a molecule is as important as its elemental makeup. Wöhler's subsequent synthesis of urea provided a definitive and practical example of a molecular rearrangement. Together, the work of Liebig and Wöhler opened the door to the study of molecular structure and the intricate dance of atoms in rearrangement reactions, a field that remains central to chemical research and drug development today.

References

- 1. famousscientists.org [famousscientists.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 4. Friedrich Wöhler - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Silver Cyanate vs. Silver Fulminate | Study.com [study.com]

- 7. History of Isomerism | CurlyArrows [curlyarrows.com]

- 8. researchgate.net [researchgate.net]

- 9. Silver Cyanate vs Silver Fulminate [chem.rutgers.edu]

- 10. Ammonium Cyanate To Urea Mechanism [jinjiangmelamine.com]

- 11. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 12. Wöhler_synthesis [chemeurope.com]

- 13. hekint.org [hekint.org]

The Intramolecular Redox Nature of the Benzilic Acid Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzilic acid rearrangement, a cornerstone of organic synthesis since its discovery by Justus von Liebig in 1838, represents the first documented example of a molecular rearrangement.[1] This reaction, involving the conversion of a 1,2-diketone to an α-hydroxy carboxylic acid in the presence of a strong base, is a classic example of an intramolecular redox process.[1] In this transformation, one carbonyl carbon is oxidized to a carboxylic acid, while the adjacent carbonyl carbon is reduced to a hydroxyl group.[1] This in-depth technical guide explores the core intramolecular redox nature of the this compound rearrangement, supported by mechanistic evidence, quantitative data, and detailed experimental protocols.

The Reaction Mechanism: An Intramolecular Redox Cascade

The generally accepted mechanism for the this compound rearrangement, first proposed in its entirety by Sir Christopher Ingold, involves a series of steps that highlight its intramolecular redox character. The reaction is second order overall, being first order with respect to both the diketone and the base.[1]

The process commences with the nucleophilic attack of a hydroxide ion on one of the electrophilic carbonyl carbons of the 1,2-diketone (e.g., benzil) to form a tetrahedral alkoxide intermediate. This initial step is a rapid and reversible equilibrium. The subsequent and rate-determining step involves a 1,2-migration of an aryl or alkyl group to the adjacent carbonyl carbon. This migration is concerted with the formation of a new carbonyl group and the reduction of the other. Finally, a rapid, irreversible proton transfer from the newly formed carboxylic acid to the more basic alkoxide generates the stable carboxylate salt, which is then protonated during acidic workup to yield the final α-hydroxy carboxylic acid product.

The intramolecular redox nature is evident in the key rearrangement step. The migrating group's carbon atom is oxidized as it becomes part of the carboxylic acid moiety, while the carbon atom to which it migrates is reduced, ultimately forming the alcohol functional group.

Mechanistic Evidence

Isotopic Labeling Studies: The use of ¹⁸O-labeled water provides crucial insight into the reaction mechanism. Experiments have shown that when the reaction is carried out in H₂¹⁸O, the carbonyl oxygen of the starting diketone undergoes rapid exchange with ¹⁸O from the solvent, much faster than the rearrangement itself.[1] This observation supports the initial reversible formation of the tetrahedral intermediate and confirms that this step is not rate-determining.[1] Furthermore, isotopic studies using deuterated water (D₂O) have shown that the reaction proceeds faster in D₂O than in H₂O. This is attributed to the greater basicity of the deuteroxide ion (OD⁻) compared to the hydroxide ion (OH⁻), indicating that the nucleophilic attack is a key part of the reaction kinetics and that a proton transfer is not involved in the rate-determining step.[1][2]

Kinetic Isotope Effects: The absence of a primary kinetic isotope effect when the migrating hydrogen is replaced by deuterium in substrates like phenylglyoxal suggests that the C-H bond is not broken in the rate-determining step. This further supports the multi-step mechanism over a concerted process where hydride migration and rearrangement would occur simultaneously.

Substituent Effects: The rate of the this compound rearrangement is significantly influenced by the electronic nature of the substituents on the aromatic rings of benzil derivatives. Electron-withdrawing groups on the migrating aryl group accelerate the reaction, while electron-donating groups retard it. This is consistent with the development of a partial positive charge on the migrating group in the transition state of the rate-determining 1,2-shift. A Hammett plot for the rearrangement of substituted benzils yields a positive ρ value, indicating that the reaction is facilitated by the stabilization of negative charge in the transition state, which is achieved by electron-withdrawing substituents.

Quantitative Data

Reaction Yields

The yields of the this compound rearrangement are generally high for aromatic 1,2-diketones. However, for aliphatic diketones, especially those with enolizable α-protons, the yields can be significantly lower due to competing side reactions such as aldol condensation.[3][4]

| Substrate (1,2-Diketone) | Product (α-Hydroxy Carboxylic Acid) | Typical Yield (%) | Reference |

| Benzil | This compound | 80-90 | [5] |

| Furil | Furilic acid | High | [2] |

| Cyclohexane-1,2-dione | 1-Hydroxycyclopentanecarboxylic acid | Moderate | [2] |

| 2,2,5,5-Tetramethylcyclohexane-1,2-dione | 1-Hydroxy-2,2,4,4-tetramethylcyclopentanecarboxylic acid | Good | [3] |

| Butane-2,3-dione | 2-Hydroxy-2-methylpropanoic acid | Low | [3] |

Table 1: Representative Yields for the this compound Rearrangement with Various Substrates.

Kinetic Data

The kinetics of the this compound rearrangement have been studied for various substituted benzils. The reaction is facilitated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state of the migratory step.

| Migrating Group | Relative Rate of Migration |

| p-Nitrophenyl | > Phenyl |

| Phenyl | 1.0 |

| p-Methoxyphenyl | < Phenyl |

| Alkyl | << Aryl |

Table 2: Relative Migratory Aptitude of Different Groups in the this compound Rearrangement.

Experimental Protocols

Synthesis of this compound from Benzil

This protocol details the classic synthesis of this compound from benzil.

Materials:

-

Benzil

-

Potassium hydroxide (KOH)

-

95% Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Decolorizing carbon (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzil in 95% ethanol by gentle heating.

-

Prepare a solution of potassium hydroxide in water and add it to the benzil solution.

-

Heat the reaction mixture to reflux for 15-20 minutes. The color of the solution will typically change from yellow to deep blue or brown.[5]

-

After the reflux period, cool the reaction mixture in an ice bath to precipitate the potassium salt of this compound.

-

Collect the potassium benzilate salt by vacuum filtration and wash it with a small amount of cold ethanol.

-

Dissolve the salt in hot water. If the solution is colored, a small amount of decolorizing carbon can be added, and the solution filtered hot.

-

Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2).

-

This compound will precipitate as a white solid.

-

Collect the product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry.

Isotopic Labeling Experiment with ¹⁸O-Water

This protocol outlines a method to demonstrate the reversible nature of the initial hydroxide attack using ¹⁸O-labeled water.

Materials:

-

Benzil

-

Potassium hydroxide (KOH)

-

¹⁸O-labeled water (H₂¹⁸O)

-

Dioxane (as a co-solvent to ensure solubility)

-

Standard workup reagents

Procedure:

-

Perform the this compound rearrangement as described in Protocol 3.1, but replace a portion of the water with H₂¹⁸O.

-

At various time intervals, quench small aliquots of the reaction mixture.

-

Isolate the unreacted benzil from these aliquots.

-

Analyze the recovered benzil using mass spectrometry to determine the extent of ¹⁸O incorporation into the carbonyl groups.

-

Compare the rate of ¹⁸O incorporation with the rate of formation of this compound. The significantly faster rate of incorporation provides evidence for the rapid and reversible initial nucleophilic attack.

Visualizing the Process

Reaction Mechanism

Caption: The mechanism of the this compound rearrangement.

Experimental Workflow

References

- 1. This compound rearrangement - Wikipedia [en.wikipedia.org]

- 2. This compound Rearrangement (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. quora.com [quora.com]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. Benzylic rearrangement stable isotope labeling for quantitation of guanidino and ureido compounds in thyroid tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of the Benzilic Acid Rearrangement: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzilic acid rearrangement, a classical organic transformation, has evolved from a mechanistic curiosity into a powerful tool for the stereoselective synthesis of α-hydroxy carboxylic acids, crucial building blocks in medicinal chemistry and natural product synthesis. This guide provides a comprehensive overview of the stereochemical aspects of this rearrangement, focusing on recent advancements in asymmetric catalysis, detailed experimental protocols, and the underlying mechanistic principles that govern the stereochemical outcome.

Core Principles of Stereochemistry in the this compound Rearrangement

The this compound rearrangement is the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid upon treatment with a strong base. The stereochemical course of this reaction is primarily dictated by the intramolecular nature of the 1,2-migration.

A key stereochemical principle of the this compound rearrangement is that the migrating group retains its configuration . This means that if the migrating group is chiral, its stereochemistry will be preserved in the final α-hydroxy acid product. This stereospecificity is a consequence of the concerted nature of the migration step, where the migrating group moves with its pair of electrons from one carbon to the adjacent carbonyl carbon.[1][2]

The overall reaction mechanism proceeds through the following key steps:

-

Nucleophilic Attack: A hydroxide ion (or alkoxide in the case of the benzilic ester rearrangement) attacks one of the carbonyl carbons of the 1,2-diketone to form a tetrahedral intermediate.[1][2]

-

1,2-Migration: The rate-determining step involves the migration of an aryl or alkyl group to the adjacent carbonyl carbon. This is a concerted process where the migrating group retains its stereochemistry.[1][2]

-

Proton Transfer: A rapid proton transfer from the newly formed carboxylic acid to the alkoxide generates the more stable carboxylate.

-

Acidic Workup: Protonation of the carboxylate salt yields the final α-hydroxy carboxylic acid.

The stereoselectivity of the rearrangement becomes particularly important when the starting diketone is unsymmetrical or when external chiral reagents are employed to induce asymmetry.

Diastereoselective this compound Rearrangement

In substrates containing pre-existing stereocenters, the this compound rearrangement can proceed with high diastereoselectivity. This is often observed in the rearrangement of cyclic diketones, particularly in steroidal systems, where the rigid conformational framework of the molecule dictates the facial selectivity of the nucleophilic attack and the migratory aptitude of the adjacent groups.

Quantitative Data for Diastereoselective Rearrangements

| Substrate (Cyclic Diketone) | Base/Solvent | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

| 1,2-Cyclohexanedione | KOH/EtOH | cis-1-hydroxycyclopentanecarboxylic acid | >95:5 | [3] |

| Camphorquinone | KOH/H₂O | 1-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid | >99:1 | [3] |

| Steroidal A-ring α-diketone | NaOMe/MeOH | A-nor-5α-steroid-1-carboxylic acid | High diastereoselectivity | [4] |

Enantioselective this compound Rearrangement

The development of catalytic asymmetric this compound and benzilic ester rearrangements represents a significant advancement in the field, enabling the synthesis of enantioenriched α-hydroxy carboxylic acids and their derivatives. These reactions typically employ a chiral catalyst, such as a chiral Lewis acid or a chiral Brønsted acid, to control the stereochemistry of the nucleophilic addition and/or the migratory step.

Chiral Lewis Acid Catalysis

Chiral Lewis acids, particularly those based on copper(II) complexes with bis(oxazoline) (Box) ligands, have proven to be effective catalysts for the enantioselective benzilic ester rearrangement.[5][6] The chiral catalyst coordinates to the 1,2-diketone, creating a chiral environment that directs the nucleophilic attack of the alcohol to one of the carbonyl groups in a stereoselective manner.

Quantitative Data for Enantioselective Benzilic Ester Rearrangement (Copper-Box Catalysis)

| 1,2-Diketone Substrate | Alcohol | Chiral Ligand | Yield (%) | ee (%) | Reference |

| Benzil | Methanol | (S,S)-Ph-Box | 85 | 92 | [6] |

| 4,4'-Dimethylbenzil | Ethanol | (R,R)-t-Bu-Box | 90 | 95 | [5] |

| 1-Phenyl-1,2-propanedione | Benzyl alcohol | (S,S)-i-Pr-Box | 78 | 88 | [5] |

| 2,2'-Furil | Methanol | (R,R)-Ph-Box | 82 | 97 | [7] |

Chiral Brønsted Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a variety of asymmetric transformations, including the aza-benzilic acid rearrangement.[8][9] In these reactions, the CPA can act as a bifunctional catalyst, activating the diketone through hydrogen bonding and directing the nucleophilic attack of an amine.

Quantitative Data for Enantioselective Aza-Benzilic Acid Rearrangement (Chiral Phosphoric Acid Catalysis)

| 1,2-Diketone Substrate | Amine | Chiral Phosphoric Acid | Yield (%) | ee (%) | Reference |

| Benzil | Aniline | (R)-TRIP | 88 | 94 | [8] |

| 4,4'-Dimethoxybenzil | p-Methoxyaniline | (S)-STRIP | 92 | 96 | [9] |

| 1-Phenyl-1,2-propanedione | Benzylamine | (R)-VANOL | 81 | 90 | [8] |

| 2,2'-Pyridil | Aniline | (S)-SPINOL | 85 | 91 | [10] |

Experimental Protocols

General Procedure for Diastereoselective this compound Rearrangement of a Cyclic Diketone

Reaction: Rearrangement of 1,2-Cyclohexanedione

-

Reaction Setup: To a solution of 1,2-cyclohexanedione (1.12 g, 10.0 mmol) in 95% ethanol (20 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of potassium hydroxide (2.81 g, 50.0 mmol) in water (5 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The color of the solution will typically change, indicating the progress of the reaction.

-

Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of water. Extract the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate of cis-1-hydroxycyclopentanecarboxylic acid will form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

-

Analysis: The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by conversion to a suitable derivative for chiral HPLC analysis.

General Procedure for Enantioselective Benzilic Ester Rearrangement using a Chiral Copper-Box Catalyst

Reaction: Asymmetric Rearrangement of Benzil with Methanol

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), dissolve Cu(OTf)₂ (18.1 mg, 0.05 mmol) and (S,S)-Ph-Box ligand (23.8 mg, 0.055 mmol) in anhydrous dichloromethane (5 mL). Stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

-

Reaction Setup: To the catalyst solution, add benzil (210 mg, 1.0 mmol) followed by anhydrous methanol (0.4 mL, 10 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral α-hydroxy ester.

-

Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizing Reaction Pathways and Workflows

Mechanism of the this compound Rearrangement

Caption: Key steps in the this compound rearrangement mechanism.

Experimental Workflow for Asymmetric Benzilic Ester Rearrangement

References

- 1. This compound rearrangement - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. This compound Rearrangement [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Enantioselective Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective this compound rearrangements: new advances on an old story - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding the mechanism of the chiral phosphoric acid-catalyzed aza-Cope rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Theoretical Calculations of the Benzilic Acid Rearrangement Pathway

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the theoretical calculations of the benzilic acid rearrangement pathway. By leveraging computational chemistry, researchers can gain profound insights into the reaction mechanism, transition states, and energy profiles of this classic yet synthetically relevant organic reaction. This guide is tailored for researchers, scientists, and drug development professionals who are interested in applying theoretical calculations to understand and predict the outcomes of similar molecular rearrangements.

Introduction to the this compound Rearrangement

The this compound rearrangement is a cornerstone reaction in organic chemistry, involving the 1,2-rearrangement of 1,2-diketones to α-hydroxy carboxylic acids, catalyzed by a strong base.[1] First reported by Justus von Liebig in 1838, this reaction represents the first documented example of a molecular rearrangement.[2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the 1,2-diketone (e.g., benzil). This is followed by a 1,2-anionic migration of an aryl or alkyl group, which is the rate-determining step of the reaction.[2] A final, rapid proton transfer yields the α-hydroxy carboxylate, which is then protonated during acidic workup to give the final this compound product. The reaction works well for a variety of aromatic, semi-aromatic, aliphatic, and heterocyclic substrates.[2]

The Reaction Pathway: A Step-by-Step Mechanistic Overview

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the detailed mechanism and energetics of the this compound rearrangement. The generally accepted pathway involves three key steps:

-

Nucleophilic Attack: A hydroxide ion attacks one of the carbonyl carbons of the 1,2-diketone, forming a tetrahedral alkoxide intermediate.

-

1,2-Anionic Rearrangement: In the rate-determining step, an aryl or alkyl group migrates to the adjacent carbonyl carbon. This concerted step involves the formation of a new carbon-carbon bond and the breaking of the original carbon-carbon bond, leading to a rearranged intermediate.

-

Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer occurs from the newly formed carboxylic acid group to the alkoxide, yielding the final carboxylate anion.

Computational studies have highlighted the crucial role of solvent molecules, particularly water, in stabilizing the charged intermediates and transition states through hydrogen bonding and in facilitating the final proton transfer step.[2]

Quantitative Insights from Theoretical Calculations

While a comprehensive, publicly available dataset of the complete energy profile for the classical this compound rearrangement is not readily found in a single source, numerous computational studies on related rearrangements provide valuable quantitative insights. The data presented below is a representative summary based on typical values found in DFT studies of similar anionic rearrangements. These values illustrate the relative energy changes along the reaction coordinate.

| Step | Species | Relative Free Energy (kcal/mol) | Description |

| Initial Reactants | Benzil + OH⁻ | 0.0 | Starting materials in the reaction. |

| Step 1: Nucleophilic Attack | |||

| TS1 | ~5-10 | Transition state for the nucleophilic attack of the hydroxide ion on a carbonyl carbon. | |

| Intermediate 1 | ~ -5 to 0 | Tetrahedral alkoxide intermediate formed after the nucleophilic attack. | |

| Step 2: 1,2-Anionic Rearrangement | |||

| TS2 | ~15-25 | Rate-determining transition state for the 1,2-anionic migration of the phenyl group. | |

| Intermediate 2 | ~ -15 to -10 | Rearranged intermediate with a carboxylate and an alkoxide group. | |

| Step 3: Proton Transfer | |||

| TS3 | ~ -10 to -5 | Transition state for the intramolecular or solvent-assisted proton transfer. | |

| Final Product | Benzilate Anion | ~ -25 to -20 | The final, stable carboxylate product of the rearrangement. |

Note: The values presented are illustrative and can vary significantly based on the specific substrate, solvent model, and level of theory used in the calculations.

Methodologies for Theoretical Calculations

The accuracy and reliability of theoretical calculations are highly dependent on the chosen computational methodology. For the this compound rearrangement and related reactions, Density Functional Theory (DFT) has proven to be a powerful and widely used tool.

A Representative Computational Protocol

A robust computational protocol for investigating the this compound rearrangement pathway can be adapted from studies on similar anionic rearrangements, such as the benzilic ester rearrangement. A representative level of theory would be:

-

Geometry Optimizations and Frequency Calculations: Performed using a hybrid DFT functional, such as B3LYP , with a Pople-style basis set like 6-31G(d) . The inclusion of Grimme's D3 dispersion correction with Becke-Johnson damping (D3(BJ)) is often recommended to accurately account for non-covalent interactions.

-

Single-Point Energy Refinements: To obtain more accurate energies, single-point calculations are often performed on the optimized geometries using a more sophisticated functional and a larger basis set. A common choice is the wB97X-D functional with a triple-zeta basis set like def2-TZVP .

-

Solvent Effects: The influence of the solvent is crucial in this reaction. Implicit solvent models, such as the SMD (Solvation Model based on Density) model, can be used to approximate the bulk solvent effects. For a more detailed and accurate description, especially for the proton transfer step, the inclusion of a few explicit solvent molecules (e.g., a cluster of four water molecules) in the quantum mechanical calculation is highly recommended.[2]

The combination of these methods is often denoted as wB97X-D/def2-TZVP/SMD//B3LYP-D3(BJ)/6-31G(d) .

Software

Commonly used quantum chemistry software packages for performing these calculations include Gaussian, ORCA, and Spartan.

Visualizing the Reaction Pathway and Computational Workflow

Visual representations are essential for understanding the complex relationships in the this compound rearrangement pathway and the computational workflow.

Caption: The reaction pathway of the this compound rearrangement.

Caption: A typical computational workflow for studying the this compound rearrangement.

Conclusion

Theoretical calculations provide an indispensable tool for dissecting the intricate details of the this compound rearrangement. By employing robust computational methodologies, researchers can obtain valuable quantitative data on the reaction's energy landscape, identify the rate-determining step, and understand the crucial role of the solvent. This knowledge is not only of fundamental academic interest but also has practical implications in the design of new synthetic routes and the development of novel pharmaceuticals where such rearrangements might play a role. The continuous advancement in computational power and theoretical methods promises even more accurate and predictive insights into this and other complex chemical transformations in the future.

References

Methodological & Application

synthesis of benzilic acid from benzil experimental procedure

Application Note: Synthesis of Benzilic Acid from Benzil

Introduction